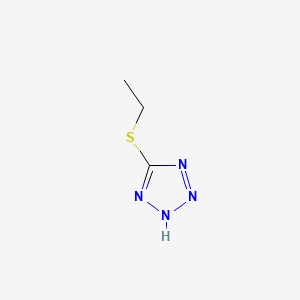

5-(Ethylthio)-1H-tetrazole

Vue d'ensemble

Description

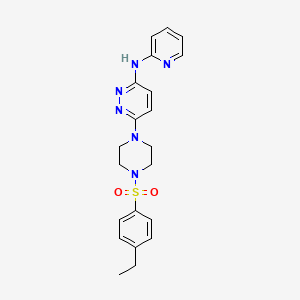

5-(Ethylthio)-1H-tetrazole (ETT) is an efficient activator, that activates nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis.

Applications De Recherche Scientifique

Environmentally Friendly Synthesis

Liu Yu-zhen (2007) explored an environmentally benign synthesis method for 5-Ethylthio-1H-tetrazole, using water as a solvent and ethanol as a cosolvent. This approach significantly reduced the amount of reagent used compared to traditional methods and achieved a product yield of 83.5% (Liu, 2007).

Catalysis in Phosphonate Diesters and Phosphonamidates Synthesis

Maung et al. (2004) investigated 5-Ethylthio-1H-tetrazole as an alternative to 1-H-tetrazole for mediating the synthesis of phosphonate diesters and phosphonamidates from phosphonyl dichlorides. This study found that 5-Ethylthio-1H-tetrazole was comparable to 1-H-tetrazole in catalyzing these reactions (Maung et al., 2004).

Corrosion Inhibition and Friction Reduction

Liu et al. (2018) evaluated the inhibitive effect of 5-(ethylthio)-1H-tetrazole on copper corrosion in a sulfur-ethanol system. The study highlighted its effectiveness in reducing the roughness of the corrosion surface, indicating its potential as a corrosion inhibitor and friction reducer (Liu et al., 2018).

Coordination Polymers and Physical Properties

Tao et al. (2017) synthesized four coordination polymorphs based on this compound, demonstrating the diverse coordination modes and resulting in various structural frameworks. This study contributes to understanding the structural versatility and potential applications of such coordination polymers (Tao et al., 2017).

Solar Cell Enhancement

Xie et al. (2020) utilized this compound for the deposition of high-quality perovskite films in solar cells. The addition of this compound resulted in enhanced power conversion efficiency and improved moisture stability of the solar cells, indicating its significant role in photovoltaic technology (Xie et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 5-(Ethylthio)-1H-tetrazole is the enzyme acetyl CoA carboxylase (ACCase), which plays a crucial role in the synthesis of lipids . ACCase is responsible for catalyzing the first step in de novo fatty acid synthesis, a critical process for the growth and development of cells .

Mode of Action

This compound interacts with its target, ACCase, by inhibiting its activity . This inhibition prevents the synthesis of lipids, thereby disrupting the production of phospholipids, which are essential components of cell membranes . The compound is absorbed rapidly through leaf surfaces, transported in the xylem and phloem, and accumulated in meristematic tissues .

Biochemical Pathways

The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a block in the production of phospholipids, essential components of cell membranes . The downstream effects of this disruption can include impaired cell growth and development, as the formation of new cell membranes is hindered .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and generally rainfast within 1 hour after application . It is systemic and translocated via both xylem and phloem to meristematic regions of roots, rhizomes, and shoots where it accumulates . The translocation is relatively slow . The compound is extensively metabolized, and the metabolites are excreted primarily through urine .

Result of Action

The molecular and cellular effects of this compound’s action include the cessation of growth within 2-3 days after application . Growing tissue in the nodes and buds become necrotic, and young leaves are first affected and turn yellow within 1-3 weeks, then brown, depending on growing conditions and crop competition . Susceptible plants are typically dead within 2-4 weeks .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, rainfall within 1 hour after application may reduce its efficacy . If treated grasses are stressed due to lack of moisture, flooding, or prolonged cool temperatures, control will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of weeds .

Propriétés

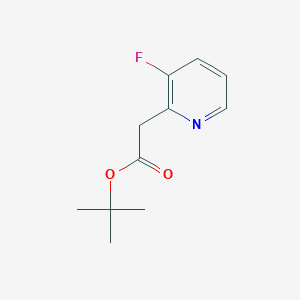

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-(Ethylthio)-1H-tetrazole in scientific research?

A1: this compound has gained significant recognition as a potent activator in oligonucleotide synthesis, particularly for DNA and RNA. [] Its efficiency in facilitating coupling reactions during these syntheses has led to its widespread use in the field. [, ]

Q2: Are there alternative applications of this compound beyond oligonucleotide synthesis?

A2: Yes, research indicates that this compound can act as a bridging ligand in the formation of coordination polymers with copper(I) iodide. [] These polymers exhibit interesting structural diversity, forming different 2D and 3D architectures depending on reaction conditions. []

Q3: How does this compound influence the luminescent properties of coordination polymers?

A3: Studies involving copper-based coordination polymers suggest that the presence of this compound, along with its arrangement and hydrogen bonding within the structure, plays a crucial role in modifying the polymers' luminescence. [] This influence on luminescent behavior highlights the potential of this compound in designing materials with specific optical properties. []

Q4: Can this compound impact the performance of enzymes when incorporated into metal-organic frameworks (MOFs)?

A4: Research indicates that incorporating enzymes into hierarchical porous architectures of a copper this compound MOF can enhance the biocatalytic activity of the enzyme. [] This improvement is attributed to the unique structure of the MOF, which facilitates better diffusion of reactants and interaction with the enzyme's active sites. []

Q5: Has this compound been investigated for its corrosion inhibition properties?

A5: Yes, studies have explored the potential of this compound as a corrosion inhibitor for copper in sulfur-ethanol systems. [] Findings suggest that it exhibits mixed-type adsorption on the copper surface, forming a protective film and mitigating corrosion. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H6N4S, and its molecular weight is 130.17 g/mol. []

Q7: What are the typical solvents used for dissolving this compound?

A7: this compound exhibits solubility in various organic solvents, including acetonitrile (CH3CN) and dimethylformamide (DMF). []

Q8: Are there environmentally friendly methods for synthesizing this compound?

A8: Yes, research has explored the use of water as a solvent and absolute ethanol as a co-solvent for the synthesis of this compound. [] This approach offers a more environmentally benign alternative compared to traditional methods using hazardous solvents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

amine](/img/structure/B2498625.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)